![molecular formula C16H18N4O2S B2531088 2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1053084-07-3](/img/structure/B2531088.png)
2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
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Description
Molecular Structure Analysis
The molecular formula of this compound is C24H26N4O3S, and it has a molecular weight of 450.56.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom can be synthesized through [3+3], [4+2], [5+1] cyclization processes or domino reactions .Scientific Research Applications
Anticancer and Antitumor Activity
Several studies have focused on the synthesis and biological evaluation of compounds with similar structures for anticancer and antitumor applications. For instance, the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been explored, with certain compounds showing selective anticancer activity against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Similarly, substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments have demonstrated considerable cytotoxicity and anticancer activity, particularly against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
Anticonvulsant Activity
The search for new anticonvulsants has led to the synthesis of series such as 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides, which have shown weak to moderate anticonvulsant effects in animal models (Bunyatyan et al., 2020).
Antibacterial Activity
Compounds within this chemical class have also been evaluated for their antibacterial activity. For example, the synthesis of quinazolinone-5-(4-chlorophenyl) 1,3,4-oxadiazole conjugates has been undertaken, with certain derivatives exhibiting notable cytotoxic activity against bacterial cell lines, showcasing the potential for developing new antibacterial agents (Hassanzadeh et al., 2019).
Peptide Deformylase Inhibitors
Another significant area of application is the development of peptide deformylase (PDF) inhibitors, with certain 2-oxo-1,4-dihydro-2H-quinazolin-3-yl-N-hydroxy-acetamides showing potent, selective inhibition of this enzyme. These compounds could have implications in antibacterial drug discovery due to their selective mechanism of action (Apfel et al., 2001).
properties
IUPAC Name |
2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-9(2)7-12-15(22)20-14(18-12)10-5-3-4-6-11(10)19-16(20)23-8-13(17)21/h3-6,9,12H,7-8H2,1-2H3,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRIAOQOCAOMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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